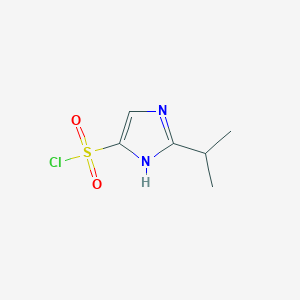
1,3-O-Benzylidene-D-arabitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-O-Benzylidene-D-arabitol is a carbohydrate derivative used primarily in biochemical research. It is a white to pale yellow crystalline compound with the molecular formula C12H16O5 and a molecular weight of 240.25 g/mol . This compound is notable for its role in the study of carbohydrate chemistry and glycobiology, where it is used to investigate the structure, synthesis, and biological functions of sugars.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-O-Benzylidene-D-arabitol can be synthesized from D-arabinitol and benzaldehyde dimethyl acetal. The reaction typically involves the formation of a benzylidene acetal protecting group, which is a common strategy in carbohydrate chemistry to protect hydroxyl groups during subsequent synthetic steps . The reaction conditions often include the use of an acid catalyst and an inert solvent such as dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to maximize yield and purity. This may include the use of advanced purification techniques such as recrystallization and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-O-Benzylidene-D-arabitol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzylidene group can be reduced to yield the free hydroxyl groups.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to form ethers or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can regenerate the free hydroxyl groups.
Scientific Research Applications
1,3-O-Benzylidene-D-arabitol has several applications in scientific research:
Medicine: It serves as a model compound in the development of carbohydrate-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 1,3-O-Benzylidene-D-arabitol involves its role as a protecting group in carbohydrate chemistry. By forming a benzylidene acetal, it protects specific hydroxyl groups from unwanted reactions, allowing for selective functionalization of other parts of the molecule. This selective protection is crucial in the synthesis of complex carbohydrates and glycoconjugates.
Comparison with Similar Compounds
Similar Compounds
1,3-O-Benzylidene-D-threitol: Similar in structure but derived from D-threitol instead of D-arabinitol.
2,3,4-Tri-O-benzyl-L-fucopyranose: Another benzylidene-protected carbohydrate used in similar applications.
Tri-O-benzyl-D-galactal: Used in carbohydrate synthesis with a benzylidene protecting group.
Uniqueness
1,3-O-Benzylidene-D-arabitol is unique due to its specific configuration and the presence of the benzylidene acetal protecting group. This configuration allows for selective protection and functionalization of hydroxyl groups, making it a valuable tool in the synthesis of complex carbohydrates and glycoconjugates.
Properties
CAS No. |
80924-06-7 |
|---|---|
Molecular Formula |
C12H16O5 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
(1R)-1-[(2S,4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]ethane-1,2-diol |
InChI |
InChI=1S/C12H16O5/c13-6-9(14)11-10(15)7-16-12(17-11)8-4-2-1-3-5-8/h1-5,9-15H,6-7H2/t9-,10-,11-,12+/m1/s1 |
InChI Key |
IENSYSQTQGXKIV-KKOKHZNYSA-N |
SMILES |
C1C(C(OC(O1)C2=CC=CC=C2)C(CO)O)O |
Isomeric SMILES |
C1[C@H]([C@H](O[C@H](O1)C2=CC=CC=C2)[C@@H](CO)O)O |
Canonical SMILES |
C1C(C(OC(O1)C2=CC=CC=C2)C(CO)O)O |
Key on ui other cas no. |
70831-50-4 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B1442811.png)





![6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1442820.png)
![[5-Chloro-3-(4-chloro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-methanol](/img/structure/B1442821.png)






